REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[C:7](C(C)C)[CH:6]=[CH:5][C:4]=1[NH:12][C:13]([NH2:15])=[NH:14].[C:16](=O)([O-])[O-].[Na+].[Na+].CO[CH2:24][CH2:25]O>C(OCC)(=O)C>[NH:12]([C:13]1[N:14]=[CH:25][CH:24]=[CH:16][N:15]=1)[C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(C=CC(=C1)C(C)C)NC(=N)N
|
Name
|
|
Quantity
|
424 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 19 hr
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with water (2×) and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel using 50% petroleum ether in methylene chloride as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |